molecular formula C9H7ClN4 B3143690 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine CAS No. 53421-90-2

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B3143690
CAS No.: 53421-90-2
M. Wt: 206.63 g/mol
InChI Key: QLMQZMRAYFNAIB-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridin-4-yl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and thus disrupting the cell cycle and transcription processes . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s action primarily affects the cell cycle and transcription pathways . By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of certain genes, leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting CDK6 and CDK9, it disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents can also affect its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 4-aminopyridine under suitable conditions. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is carried out in the presence of a palladium catalyst, such as Pd2(dba)3, a ligand like Xantphos, and a base such as cesium carbonate (Cs2CO3), in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-6-pyridin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQZMRAYFNAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

32 g (170.04 mmol) of the compound (from example XXVIII) are dissolved in 87.1 ml (0.93 mmol) of phosphoryl chloride. 2.80 ml (22.11 mmol) of N,N-dimethylaniline are slowly added dropwise, and the mixture is stirred at 100° C. for one hour. The reaction solution is then stirred at room temperature for another two hours. The phosphoryl chloride is removed under reduced pressure using a rotary evaporator. Water/dichloromethane 9:1 is added to the residue, which is then boiled for 5 minutes. The mixture is then neutralized using saturated sodium bicarbonate solution and the product is filtered off with suction and dried under high vacuum.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
87.1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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